GW406108X was synthesized as part of the Published Kinase Inhibitor Set (PKIS) by GlaxoSmithKline. This classification encompasses compounds that have been rigorously screened for their activity against a range of kinases, allowing researchers to explore their potential therapeutic applications in various diseases, including cancer and neurodegenerative disorders. GW406108X is categorized as an autophagy inhibitor, specifically targeting ULK1 kinase activity, which plays a critical role in the initiation of autophagy .
The compound exhibits an IC50 value of approximately 0.82 µM in ATPase assays, indicating its potency in inhibiting ATP-dependent processes .
The molecular structure of GW406108X features a complex arrangement conducive to its inhibitory action on kinases. While specific structural data is not extensively detailed in public resources, it is generally characterized by:
Molecular modeling studies have indicated that GW406108X competes with ATP for binding to ULK1, demonstrating a competitive inhibition mechanism .
GW406108X primarily undergoes reactions typical for small-molecule inhibitors interacting with protein targets:
These reactions are often monitored using biochemical assays that measure changes in ADP production or substrate phosphorylation.
The mechanism by which GW406108X exerts its effects involves:
Data from studies indicate that the compound's action can be quantified through assays measuring changes in autophagic markers following treatment with GW406108X.
GW406108X possesses several notable physical and chemical properties:
These properties make it suitable for laboratory research applications involving cell culture and biochemical assays.
GW406108X has several potential applications in scientific research:
GW406108X (GW108X) targets the kinase domain (KD) of ULK1, a serine/threonine kinase critical for autophagy initiation. The ULK1 KD (residues 8–280) comprises an N-lobe, a hinge region (93–98 aa), and a C-lobe, forming a catalytic cleft where ATP binds. The compound acts as an ATP-competitive inhibitor with a pIC₅₀ of 6.37 (IC₅₀ = 427 nM), directly competing for the ATP-binding site in the hinge region [2] [8]. This binding impedes ULK1’s ability to phosphorylate downstream substrates like ATG13 at Ser318—a modification essential for autophagosome formation [1] [7]. Structural analyses reveal that GW406108X’s oxindole core and halogenated phenol moiety facilitate interactions with the hydrophobic pocket adjacent to the ATP-binding cleft, thereby stabilizing the kinase in an inactive conformation [8]. Crucially, this inhibition is selective for ULK1 over its homolog ULK2, which shares 78% kinase domain homology but exhibits distinct regulatory mechanisms [8].
Beyond ULK1, GW406108X suppresses the mitotic kinesin Kif15 (Kinesin-12) through ATP-competitive inhibition of its ATPase domain. Biochemical assays demonstrate that GW406108X inhibits Kif15-N420 ATPase activity by 76% (IC₅₀ = 0.82 µM) and reduces microtubule gliding by Kif15-N700 (IC₅₀ = 734 nM) [5] [7]. The compound’s reversibility was confirmed via washout experiments in microtubule gliding assays, where Kif15 activity resumed within minutes of inhibitor removal [5]. Kinetic studies indicate that GW406108X binds the Kif15 motor domain at the nucleotide-binding pocket, preventing conformational changes required for microtubule displacement [5]. Selectivity profiling against related kinesins revealed minimal off-target effects: at 30 µM, GW406108X inhibited Eg5 by only 19.8%, HSET by 5.3%, and Kif18A by 4.9% [5].
Table 1: Kinetic Parameters of GW406108X for Primary Targets
Target | Assay System | IC₅₀ | Inhibition Mechanism |
---|---|---|---|
ULK1 | ADP-Glo kinase assay | 427 nM | ATP-competitive |
Kif15 ATPase | ADP-Glo ATPase assay | 0.82 µM | ATP-competitive |
Kif15 MT-gliding | Microtubule gliding assay | 734 nM | Motor domain inhibition |
GW406108X exhibits a distinct selectivity profile when screened against off-target kinases involved in autophagy regulation. Cellular assays using U2OS cells confirmed no inhibition of upstream regulators mTORC1 or AMPK, as evidenced by unaltered phosphorylation of ULK1 at Ser757 (mTORC1 site) and Ser556 (AMPK site) [1] [2]. However, in vitro kinase assays revealed moderate activity against VPS34 (pIC₅₀ = 6.34; 457 nM) and AMPK (pIC₅₀ = 6.38; 417 nM) [1] [7]. This contrasts with its weaker inhibition of mTORC1 (>10 µM IC₅₀) [5]. The compound’s promiscuity as a broad-spectrum kinase inhibitor (e.g., activity against c-Raf1) necessitates caution, though cellular autophagy inhibition is primarily attributed to ULK1 blockade [1] [5].
Table 2: Selectivity Profiling of GW406108X Against Key Off-Targets
Kinase | pIC₅₀ | IC₅₀ | Cellular Impact |
---|---|---|---|
VPS34 | 6.34 | 457 nM | Moderate inhibition of PI3P production |
AMPK | 6.38 | 417 nM | No effect on AMPK-dependent ULK1 phosphorylation |
mTORC1 | <5.0 | >10 µM | No detectable inhibition |
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 4579-60-6
CAS No.: 53938-08-2
CAS No.: 573-83-1